(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
CAS No.: 1413367-76-6
Cat. No.: VC7804872
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1413367-76-6 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 |
IUPAC Name | tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Standard InChI Key | PLLHWQMECGKRCY-BDAKNGLRSA-N |
Isomeric SMILES | C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N |
SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The stereochemistry at positions 3 (S-configuration) and 5 (R-configuration) is critical for its interactions in biological systems. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 1312810-39-1 | |
Molecular Formula | ||
Molecular Weight | 214.31 g/mol | |
IUPAC Name | tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |
Storage Conditions | Room temperature |
The compound’s isomeric SMILES string explicitly defines its stereochemistry, while its InChIKey (PLLHWQMECGKRCY-IUCAKERBSA-N) ensures unique identification in chemical databases.
Stereochemical Considerations
The (3S,5R) configuration differentiates this compound from closely related stereoisomers such as (3S,5S)- and (3R,5S)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate. These isomers share identical molecular formulas but exhibit distinct physicochemical profiles and biological activities due to spatial arrangement differences . For instance, the (3S,5R) isomer’s amino and methyl groups occupy equatorial positions in the piperidine ring, optimizing hydrogen-bonding interactions in enzymatic binding pockets.
Synthesis and Manufacturing Processes
Catalytic Hydrogenation
A high-yield synthesis route involves the hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under hydrogen gas. In a representative procedure, a mixture of the precursor (4.8 g), activated carbon (0.5 g), and methanol (100 mL) undergoes agitation, filtration, and hydrogenation at 45°C for 36 hours, yielding 85.8% of the target compound . This method emphasizes the importance of catalyst selection and temperature control in achieving stereochemical fidelity.
Palladium-Catalyzed Cross-Coupling
Alternative synthetic pathways employ palladium-mediated cross-coupling reactions. For example, reacting 5-bromo-8-(trifluoromethyl)quinoline with tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate in the presence of tris(dibenzylideneacetone)dipalladium(0) and DavePhos ligand at 130°C for 3 hours yields 77% of the coupled product . This approach highlights the compound’s utility in constructing complex architectures for drug discovery.
Applications in Drug Discovery and Development
Protein Degrader Building Blocks
As a component of PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, enabling their ubiquitination and subsequent degradation . Its tert-butyl carbamate group enhances metabolic stability, prolonging in vivo activity.
Intermediate in Antiviral Agents
The compound’s piperidine core serves as a scaffold for synthesizing antiviral agents. Derivatives featuring fluorinated quinoline moieties (e.g., 8-(trifluoromethyl)quinoline) exhibit potent activity against RNA viruses, with EC values below 100 nM .
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